molecular formula C19H23N3O2 B11979378 2-(4-Ethoxyanilino)-N'-(1-(4-methylphenyl)ethylidene)acetohydrazide CAS No. 303083-13-8

2-(4-Ethoxyanilino)-N'-(1-(4-methylphenyl)ethylidene)acetohydrazide

Cat. No.: B11979378
CAS No.: 303083-13-8
M. Wt: 325.4 g/mol
InChI Key: QBPKADCLNVEXON-RCCKNPSSSA-N
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Description

2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxyaniline group and a methylphenyl group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide typically involves the condensation of 2-(4-ethoxyanilino)acetohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
  • 2-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone
  • 2-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone

Uniqueness

2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

303083-13-8

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H23N3O2/c1-4-24-18-11-9-17(10-12-18)20-13-19(23)22-21-15(3)16-7-5-14(2)6-8-16/h5-12,20H,4,13H2,1-3H3,(H,22,23)/b21-15+

InChI Key

QBPKADCLNVEXON-RCCKNPSSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C

Origin of Product

United States

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